molecular formula C19H22N4O2S B12240890 3-[5-(Cyclopropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine

3-[5-(Cyclopropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine

Cat. No.: B12240890
M. Wt: 370.5 g/mol
InChI Key: ATHDSVIMJUIYGM-UHFFFAOYSA-N
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Description

3-[5-(Cyclopropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a cyclopropanesulfonyl group, an octahydropyrrolo[3,4-c]pyrrol ring, and a phenylpyridazine moiety. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Cyclopropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine typically involves multiple steps, including the formation of the octahydropyrrolo[3,4-c]pyrrol ring, the introduction of the cyclopropanesulfonyl group, and the coupling with the phenylpyridazine moiety. Common synthetic routes may include:

    Formation of the Octahydropyrrolo[3,4-c]pyrrol Ring: This step often involves cyclization reactions using appropriate starting materials and catalysts.

    Introduction of the Cyclopropanesulfonyl Group: This can be achieved through sulfonylation reactions using cyclopropanesulfonyl chloride and suitable bases.

    Coupling with Phenylpyridazine: This step may involve palladium-catalyzed cross-coupling reactions or other coupling methodologies.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[5-(Cyclopropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

3-[5-(Cyclopropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[5-(Cyclopropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(Cyclopropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine is unique due to its specific structural features, such as the cyclopropanesulfonyl group and the phenylpyridazine moiety. These structural elements contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C19H22N4O2S

Molecular Weight

370.5 g/mol

IUPAC Name

5-cyclopropylsulfonyl-2-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole

InChI

InChI=1S/C19H22N4O2S/c24-26(25,17-6-7-17)23-12-15-10-22(11-16(15)13-23)19-9-8-18(20-21-19)14-4-2-1-3-5-14/h1-5,8-9,15-17H,6-7,10-13H2

InChI Key

ATHDSVIMJUIYGM-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)N2CC3CN(CC3C2)C4=NN=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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